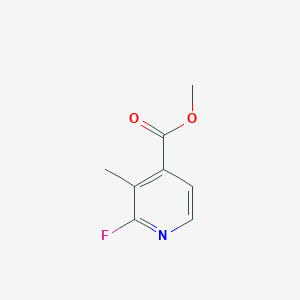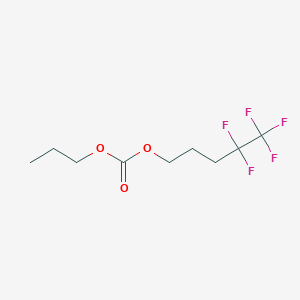
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide is a compound with a unique structure that includes an amino group, a methyl group, and an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide typically involves the reaction of 3-methyl-2-aminobutanoic acid with oxolan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as crystallization and recrystallization are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted oxolane derivatives.
科学的研究の応用
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for protein binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with cellular signaling pathways, influencing gene expression and cellular responses.
類似化合物との比較
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide can be compared with other similar compounds such as:
(2R)-2-amino-3-methylbutanamide: Lacks the oxolane ring, resulting in different chemical and biological properties.
(2R)-2-amino-N-(oxolan-3-yl)butanamide: Similar structure but without the methyl group, leading to variations in reactivity and applications.
(2R)-2-amino-3-methyl-N-(tetrahydrofuran-3-yl)butanamide:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct properties and applications compared to its analogs.
特性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)8(10)9(12)11-7-3-4-13-5-7/h6-8H,3-5,10H2,1-2H3,(H,11,12)/t7?,8-/m1/s1 |
InChIキー |
MXBZQTQZYFOYLX-BRFYHDHCSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)NC1CCOC1)N |
正規SMILES |
CC(C)C(C(=O)NC1CCOC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B12089607.png)


![Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP](/img/structure/B12089616.png)



![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
![2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
![4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)
![20-(3-chloropropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B12089668.png)

